Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dichlorophenyl group, a methyl group, and an ethyl ester group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-dichlorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cariprazine: An atypical antipsychotic with a similar dichlorophenyl group.
Piperazine Derivatives: Compounds with similar structural motifs and biological activities.
Uniqueness
Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific combination of functional groups and the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps, as outlined in recent studies. The compound is typically synthesized through a multi-step reaction involving the treatment of ethyl acetoacetate with substituted aromatic nitriles and subsequent reactions with hydroxylamine hydrochloride under reflux conditions. The final product is characterized using techniques such as NMR and mass spectrometry, confirming its structural integrity and purity .
Antiviral Activity
One of the most notable biological activities of this compound is its antiviral efficacy against influenza viruses. In vitro studies have demonstrated that this compound exhibits significant antiviral activity with an effective concentration (EC50) ranging from 0.253 to 21.572 μM against different strains of the virus. The selectivity index (SI), which indicates the compound's safety profile relative to its antiviral activity, varies across studies but shows promising results for certain derivatives .
Compound | Cytotoxicity CC50 (μM) | Anti-influenza Virus Activity EC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
1a | 19.78 ± 0.07 | 0.898 ± 0.004 | 22.02 |
1b | 69.05 ± 0.11 | 0.253 ± 0.001 | 272.93 |
1c | >100 | 0.502 ± 0.002 | — |
1d | >100 | 21.572 ± 0.015 | — |
1e | 24.96 ± 0.09 | 9.905 ± 0.010 | 2.52 |
Table: Biological activity data for various derivatives of this compound .
Antitumor Activity
Research has also highlighted the potential antitumor properties of this compound and its derivatives. Some studies indicate that modifications to the isoxazole ring can enhance cytotoxic effects against various cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for developing new anticancer agents .
Case Studies and Research Findings
- Influenza Virus Inhibition : A study evaluated the compound's effectiveness against influenza virus strains in MDCK cells, revealing that compounds derived from this compound exhibited lower EC50 values compared to standard antiviral drugs like ribavirin .
- Cytotoxicity Assessment : Further investigations into cytotoxicity against normal cell lines indicated that while some derivatives showed high antiviral activity, they also exhibited varying degrees of cytotoxicity, necessitating careful evaluation of their therapeutic windows .
- Potential for Drug Development : The unique structural features of this compound make it a candidate for further development in both antiviral and anticancer therapies, with ongoing research aimed at optimizing its efficacy and safety profiles through structural modifications .
Properties
IUPAC Name |
ethyl 3-(2,3-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)10-7(2)19-16-12(10)8-5-4-6-9(14)11(8)15/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYXKFNUPCBHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C(=CC=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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